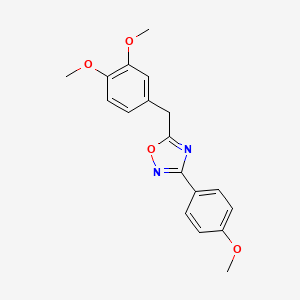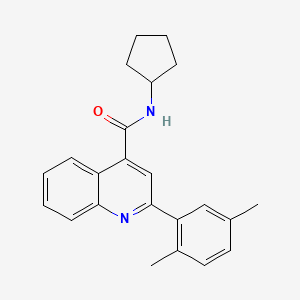![molecular formula C17H17ClN2O2 B5881416 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5881416.png)
3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide, also known as CP-945,598, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the cannabinoid receptor CB1, which is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes, including appetite, pain sensation, mood, and memory.
作用機序
3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide acts as a competitive antagonist of the CB1 receptor, blocking the binding of endogenous cannabinoids and exogenous agonists to the receptor. This leads to a decrease in the activity of the CB1 receptor signaling pathway, which is involved in the regulation of various physiological processes, as mentioned earlier.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide has been shown to modulate several biochemical and physiological effects in various animal models, including the reduction of food intake and body weight, the inhibition of drug-seeking behavior, the attenuation of anxiety and depression-like behaviors, and the improvement of cognitive function. These effects are believed to be mediated by the blockade of the CB1 receptor signaling pathway.
実験室実験の利点と制限
One of the main advantages of 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide is its high selectivity and potency as a CB1 antagonist, which allows for precise modulation of the CB1 receptor signaling pathway without affecting other receptors or systems. This makes it a useful tool for studying the role of the CB1 receptor in various physiological and pathological conditions. However, one of the limitations of 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide is its poor water solubility, which can affect its bioavailability and pharmacokinetics in vivo.
将来の方向性
There are several future directions for research on 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide, including the development of more potent and selective CB1 antagonists, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the elucidation of the molecular mechanisms underlying its effects on the CB1 receptor signaling pathway. Additionally, further studies are needed to explore the pharmacokinetics and safety profile of 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide in vivo, as well as its potential interactions with other drugs and systems.
合成法
The synthesis of 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide involves several steps, including the condensation of 4-(propionylamino)aniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
科学的研究の応用
3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as obesity, addiction, anxiety, depression, and schizophrenia. It has been shown to reduce food intake and body weight in animal models of obesity, without producing the adverse effects associated with the CB1 agonist THC. It also exhibits anxiolytic and antidepressant-like effects in preclinical models, suggesting its potential use in the treatment of anxiety and mood disorders.
特性
IUPAC Name |
3-chloro-4-methyl-N-[4-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-3-16(21)19-13-6-8-14(9-7-13)20-17(22)12-5-4-11(2)15(18)10-12/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFWDOVIDIHDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-[4-(propanoylamino)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5881347.png)
![N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5881359.png)

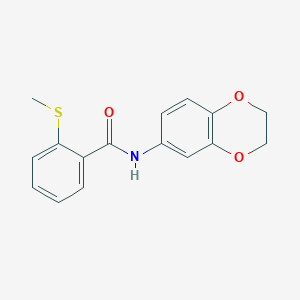
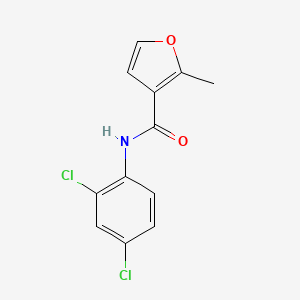
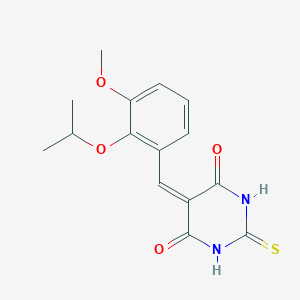
![N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5881403.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5881423.png)
![N-methyl-2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5881429.png)
